(R)-2-(4-Bromophenyl)piperazine
CAS No.:
Cat. No.: VC18618079
Molecular Formula: C10H13BrN2
Molecular Weight: 241.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrN2 |
|---|---|
| Molecular Weight | 241.13 g/mol |
| IUPAC Name | (2R)-2-(4-bromophenyl)piperazine |
| Standard InChI | InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1 |
| Standard InChI Key | ZXWFFOCOSVMOPB-JTQLQIEISA-N |
| Isomeric SMILES | C1CN[C@@H](CN1)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CNC(CN1)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Stereochemistry
The compound features a six-membered piperazine ring with a 4-bromophenyl substituent at the second carbon. The (R)-configuration at the chiral center influences its three-dimensional arrangement, which is critical for interactions with biological targets such as neurotransmitter receptors .
Molecular Characteristics
-
Molecular Formula:
-
Molecular Weight: 241.13 g/mol
The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the piperazine ring provides a versatile scaffold for derivatization .
Synthesis and Manufacturing
Asymmetric Synthesis
(R)-2-(4-Bromophenyl)piperazine is synthesized via chiral auxiliary-based methods or catalytic asymmetric processes. A notable approach involves:
-
Chiral Resolution: Using (R)-phenylglycinol as a chiral auxiliary to induce stereoselectivity during cyclization .
-
Catalytic α-Chlorination: Jørgensen’s method for enantioselective α-chlorination of aldehydes, followed by reduction and cyclization .
-
Condensation of (R)-phenylglycinol with N-Boc glycine.
-
Diastereoselective methylation and cyclization.
-
Deprotection to yield the (R)-enantiomer.
Industrial Production
Key suppliers include Conier Chem & Pharma Limited and Hefei TNJ Chemical Industry Co., Ltd., which offer the compound at 95% purity . Scale-up processes prioritize cost efficiency, with yields exceeding 70% in optimized conditions .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 226–227°C (decomposes) | |
| Solubility | Soluble in DMSO, chloroform | |
| logP | 2.7 | |
| Stability | Stable under inert conditions |
Spectroscopic data (NMR, IR) confirm the structure, with distinct peaks for the bromophenyl group ( ppm in NMR) and piperazine protons ( ppm) .
Pharmacological Activity
Neurotransmitter Receptor Modulation
(R)-2-(4-Bromophenyl)piperazine exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, with IC values in the nanomolar range . Its selectivity is attributed to the bromophenyl group’s hydrophobic interactions and the piperazine ring’s hydrogen-bonding capacity.
In silico studies highlight its role as a PARP-1 inhibitor. Compound 5 (a derivative) showed a binding affinity of −52.51 kcal/mol for PARP-1, outperforming reference drugs like rucaparib .
Antimicrobial Applications
Fluorinated analogues demonstrated antiplasmodial activity against Plasmodium falciparum (IC = 0.09–0.28 μM) and reduced parasitemia in murine models by 50% at 30 mg/kg .
Applications in Drug Development
Kinase Inhibitors
Piperazine derivatives are integral to CDK4/6 inhibitors (e.g., palbociclib). The (R)-configuration enhances target specificity, reducing off-site toxicity .
Antiviral Agents
During COVID-19, piperazine-based compounds were screened for SARS-CoV-2 protease inhibition. Docking scores indicated strong hydrogen bonding with viral proteins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume